N-(4-bromo-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-bromo-2-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The molecule includes a 4-bromo-2-methylphenyl substituent attached via a carboxamide linkage at position 6 and a methyl group at position 2 of the thiazole ring.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-8-5-10(16)3-4-12(8)18-13(20)11-6-17-15-19(14(11)21)7-9(2)22-15/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUVLYTWMOLLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) N-(4-Bromophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Difference : The phenyl ring lacks the 2-methyl group present in the target compound.
- However, the bromo group retains strong electron-withdrawing effects, stabilizing the aromatic system .
(b) 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Difference : The phenyl ring has a methoxy group (electron-donating) instead of bromo (electron-withdrawing), and the amide substituent is phenyl rather than 4-bromo-2-methylphenyl.
- Impact : The methoxy group enhances solubility in polar solvents compared to bromo derivatives. The phenyl amide group may reduce steric bulk but lacks the halogen-mediated interactions critical for target binding .
Functional Group Variations
(a) Carbohydrazide Derivatives
- Example : 3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 9, Scheme 3 in )
- Key Difference : Replaces the carboxamide with a carbohydrazide group.
- Impact : Carbohydrazides exhibit higher reactivity due to the nucleophilic hydrazine moiety, making them prone to hydrolysis or further cyclization. This contrasts with the carboxamide’s stability, which is preferable for drug design .
(b) Sulfonamide Derivatives
- Example : N-(3,5-Dioxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)-4-methylbenzenesulfonamide (Compound 7b in )
- Key Difference : Sulfonamide group replaces carboxamide.
- Impact : Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), enabling stronger hydrogen-bonding interactions with basic residues in enzymes or receptors .
Core Structure Modifications
(a) Pyrrolo-Thiazolo-Pyrimidine Hybrids
- Example : Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide derivatives ()
- Key Difference : Incorporation of a pyrrole ring fused to the thiazolo-pyrimidine core.
- However, increased molecular weight may reduce bioavailability .
(b) Ester-Functionalized Derivatives
- Example : Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Key Difference : Ethyl ester at position 6 instead of carboxamide.
- Impact : Esters are metabolically labile, making them prodrug candidates. The carboxamide in the target compound offers greater metabolic stability .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
